molecular formula C22H17N3O2 B10810671 N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B10810671
M. Wt: 355.4 g/mol
InChI Key: QTGVQZUOUCLSFV-UHFFFAOYSA-N
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Description

N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic hydrazone-based compound of significant interest in medicinal chemistry and drug discovery research. Its core structure features an isatin (2-oxoindole) scaffold, a privileged motif in pharmacology, which is coupled with a benzohydrazide group. Structural analogues of this compound, particularly those involving substitutions on the indole nitrogen, have demonstrated a range of promising biological activities in scientific studies . Research on closely related molecules indicates potential for antimicrobial applications. Some derivatives have shown good in vitro antibacterial activity against pathogens such as Escherichia coli and Klebsiella pneumonia, as well as significant antifungal activity against species like Aspergillus flavus . Furthermore, the structural class has been investigated for antitubercular properties, with certain analogues exhibiting activity against the H37Rv strain of Mycobacterium tuberculosis in preliminary assays . The mechanism of action for this compound is likely multi-faceted and may involve modulation of various biological targets. Isatin derivatives are known to interact with cannabinoid receptors, suggesting a potential role as a hydrazone modulator of these receptors for investigative purposes . The presence of the hydrazone linkage is also crucial, as it can enable binding with various enzymes and proteins, potentially leading to enzyme inhibition or interference with key cellular processes. This product is presented as part of a collection of rare and unique chemicals for early discovery research. It is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for confirming product identity and/or purity for their specific applications.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)iminobenzamide

InChI

InChI=1S/C22H17N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h1-14,27H,15H2

InChI Key

QTGVQZUOUCLSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound belonging to the class of indole derivatives. Its unique structure incorporates an indole core, a benzyl group, and a hydrazide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of an indole derivative with a benzohydrazide. A common method includes the reaction of 1-benzyl-2-oxoindoline-3-carbaldehyde with benzohydrazide in the presence of a catalyst under reflux conditions. The reaction is usually carried out in organic solvents such as ethanol or methanol, followed by purification through recrystallization.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism suggests potential applications in various therapeutic areas, particularly in oncology and anti-inflammatory treatments .

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. In particular, studies have shown that this compound displays cytotoxic effects against various cancer cell lines. The compound's effectiveness is often evaluated through in vitro assays measuring cell viability and apoptosis induction .

Case Study: Anticancer Evaluation

In a study assessing the anticancer potential of various indole derivatives, this compound was found to significantly reduce the proliferation of human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against several strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
MDA-19Indole derivativeSelective CB2 receptor agonist; potential for neuropathic pain relief
N'-[(3Z)-1-benzyl-5-nitro...]Indole derivativeAnticancer activity; affects multiple cancer pathways

This compound stands out due to its specific combination of functional groups, which allows for versatile modifications and enhances its biological activity compared to other indole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

N'-[(3Z)-1-(1-Hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (MDA-19)
  • Structure : Replaces the benzyl group with a hexyl chain.
  • Activity : Acts as a CB2 receptor agonist (rodent models) and inverse CB1 agonist (human models). It suppresses osteosarcoma (OS) progression by inhibiting PI3K/Akt/mTOR signaling and inducing apoptosis (IC50: ~5–10 µM in U2OS and MG-63 cells) .
  • Advantage: Lower central nervous system (CNS) side effects compared to classical cannabinoid agonists .
N'-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • Structure : Substitutes benzyl with 4-chlorobenzyl.
  • Activity : Potent CB2 agonist with an IC50 of 131.1 nM, highlighting the role of halogenation in enhancing receptor affinity .
N'-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives
  • Structure : Methoxy substitution at C5 of the indole ring.
  • Activity : Compound 7 (5-methoxy-benzyl analog) shows exceptional antiproliferative activity (IC50: 1.69 µM) against multiple cancer cell lines .

Modifications on the Benzohydrazide Moiety

3,4,5-Trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t)
  • Structure : Trimethoxybenzohydrazide with a 5-methylindole.
  • Activity: Broad-spectrum cytotoxicity (IC50: <1 µM against leukemia and carcinoma cells) via apoptosis induction and mitochondrial disruption .
Nitro-Substituted Derivatives
  • Structure : Nitro group at C5 of the indole (e.g., 5-nitro).
  • Activity : Demonstrates CDK2 inhibition (binding energy: −8.20 to −9.10 kcal/mol), critical for anticancer drug design .

Antimicrobial vs. Anticancer Activities

  • Benzyl-indole-benzohydrazide : Primarily antimicrobial, with moderate activity linked to the benzyl group’s hydrophobicity .
  • Methoxy/Halogenated Analogs : Shift toward anticancer activity due to electron-donating/withdrawing groups enhancing DNA intercalation or enzyme inhibition .

Key Data Tables

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Benzyl-indole-benzohydrazide 266–268 69 IR: NH (3224 cm⁻¹), C=O (1669 cm⁻¹)
MDA-19 Not reported Not reported Not available
5-Nitro analog (3h) 275.2 92 ¹H NMR: δ 7.3–8.7 (aromatic)

Structure-Activity Relationship (SAR) Insights

  • N1-Alkyl/Aryl Groups :
    • Benzyl/hexyl groups enhance lipid solubility, influencing CNS permeability (e.g., MDA-19’s peripheral CB2 action) .
    • Halogenation (e.g., 4-Cl) boosts receptor binding affinity via hydrophobic and electronic effects .
  • C5 Substitutions :
    • Methoxy/nitro groups improve anticancer activity by modulating electron density and steric interactions with kinase active sites .
  • Benzohydrazide Modifications :
    • Trimethoxy groups enhance cytotoxicity by promoting DNA intercalation and apoptosis .

Preparation Methods

Starting Materials and Precursor Synthesis

The compound derives from 1-benzylisatin (N-benzyl-2-oxoindoline-3-ylidene) and benzohydrazide . The synthesis of 1-benzylisatin typically involves the benzylation of isatin (indole-2,3-dione) using benzyl chloride in alkaline conditions. Benzohydrazide is prepared via the hydrazinolysis of methyl benzoate or direct reaction of benzoic acid hydrazide with hydrazine hydrate.

Condensation Reaction

The core synthesis involves refluxing 1-benzylisatin with benzohydrazide in ethanol or dioxane. A representative procedure from analogous compounds involves:

  • Dissolving 1-benzylisatin (0.005 mol) and benzohydrazide (0.007 mol) in 100 mL ethanol.

  • Refluxing for 4–6 hours under vigorous stirring.

  • Concentrating the solution to half-volume under reduced pressure.

  • Cooling to room temperature to precipitate the product.

Critical Parameters :

  • Molar Ratio : A 1:1.4 ratio of isatin to hydrazide ensures complete conversion.

  • Solvent Choice : Ethanol balances solubility and ease of recrystallization, while dioxane may accelerate reaction rates.

  • Temperature : Reflux at 78–100°C prevents side reactions like hydrolysis.

Work-Up and Purification

The crude product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from ethanol:chloroform (9:1) or ethanol alone. This step removes unreacted starting materials and oligomeric byproducts.

Yield Optimization :

  • Recrystallization Solvent : Ethanol:chloroform mixtures enhance crystal purity (yields: 71–77%).

  • Cooling Rate : Gradual cooling minimizes inclusion of impurities.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • N–H Stretching : 3230–3345 cm⁻¹ (hydrazide NH and indole NH).

  • C=O Stretching : 1671–1734 cm⁻¹ (amide and ketone groups).

  • Aromatic C–H : 3036–3065 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 13.81–13.92 ppm (s, 1H, indole NH).

  • δ 11.20–11.49 ppm (s, 1H, hydrazide NH).

  • δ 7.11–8.45 ppm (m, aromatic protons).

  • δ 5.04 ppm (s, 2H, benzyl CH₂).

¹³C NMR :

  • 168–170 ppm (amide C=O).

  • 160–165 ppm (indole C=O).

  • 120–140 ppm (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 391.44 [M+H]⁺ correlates with the molecular formula C₂₂H₁₈N₄O₂.

Comparative Analysis of Synthetic Methods

ParameterEthanol RefluxDioxane/Triethylamine
Reaction Time 4–6 hours5–6 hours
Yield 71–77%88–96%
Purity >95% (HPLC)>90% (TLC)
Byproducts Minimal oligomersSulfonamide derivatives

Key Observations :

  • Ethanol-based methods favor eco-friendliness but require longer reaction times.

  • Dioxane with triethylamine accelerates kinetics but necessitates rigorous purification.

Challenges and Optimization Strategies

Steric Hindrance

The benzyl group at N1 of isatin introduces steric effects, slowing condensation. Solutions include:

  • Microwave Assistance : Reduces reaction time to 1–2 hours.

  • Catalytic Acid : p-Toluenesulfonic acid (10 mol%) enhances electrophilicity of the carbonyl group.

Solubility Issues

Poor solubility of intermediates in ethanol is mitigated by:

  • Mixed Solvents : Ethanol:DMSO (4:1) improves dissolution at elevated temperatures.

  • Sonication : Ultrasonic pretreatment disperses aggregates.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors achieve higher throughput. Key metrics:

  • Space-Time Yield : 0.8 kg·L⁻¹·h⁻¹ in tubular reactors.

  • Cost Analysis : Benzohydrazide accounts for 60% of raw material costs, necessitating recovery systems.

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide?

Methodological Answer: The synthesis typically involves a condensation reaction between substituted isatin derivatives (e.g., 1-benzylisatin) and benzohydrazide. Key parameters include:

  • Solvent: Ethanol or methanol as the reaction medium.
  • Catalyst: Glacial acetic acid (2–5% v/v) to enhance reaction efficiency .
  • Temperature and Time: Reflux at 70–80°C for 6–12 hours, monitored via TLC or HPLC for completion .
  • Purification: Recrystallization using DMSO or DMF yields compounds with >90% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms the presence of C=O (1650–1700 cm⁻¹), N-H (3200–3300 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
  • NMR (¹H and ¹³C): Identifies proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, indole NH at δ 10.5–11.5 ppm) and carbon assignments .
  • Mass Spectrometry (MS): Validates molecular ion peaks (e.g., m/z 399.41 for the parent compound) and fragmentation patterns .
  • X-ray Crystallography: Resolves Z-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding) .

Q. How is the compound screened for initial biological activity?

Methodological Answer:

  • Antimicrobial Assays: Agar well diffusion (25–50 mg/mL in DMF) against E. coli, K. pneumoniae, and S. typhimurium .
  • Anticancer Screening: MTT assay using cancer cell lines (e.g., HeLa, K562) with IC₅₀ values calculated via dose-response curves .
  • Antitubercular Testing: Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Modify the benzyl group (e.g., halogenation at the 5-position) or the benzohydrazide moiety (e.g., methoxy or nitro groups) to assess potency changes .
  • In Silico Modeling: Use tools like AutoDock to predict binding affinity with targets (e.g., PI3K/Akt pathway proteins) .
  • ADMET Profiling: Predict pharmacokinetic properties (e.g., logP, bioavailability) using software like ACD/Labs .

Q. How to resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell line viability (e.g., passage number <20) and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Purity Verification: Re-analyze compounds via HPLC to rule out impurities affecting results .
  • Orthogonal Assays: Cross-validate apoptosis induction (e.g., Annexin V/PI staining) with mitochondrial membrane potential assays (JC-1 dye) .

Q. What mechanisms underlie its apoptosis-inducing effects in cancer cells?

Methodological Answer:

  • Mitochondrial Pathway: Measure ΔΨm collapse using JC-1 fluorescence shift (red→green) .
  • DNA Fragmentation: TUNEL assay or agarose gel electrophoresis to detect apoptotic DNA cleavage .
  • Caspase Activation: Western blot for cleaved caspase-3/9 and PARP .

Q. How does crystallographic data inform mechanism-of-action studies?

Methodological Answer:

  • Binding Site Analysis: X-ray structures (e.g., C27H25FN4O4S) reveal hydrogen bonds between the hydrazide carbonyl and target residues (e.g., Akt kinase) .
  • Stereoelectronic Effects: Z-configuration of the hydrazone bond optimizes π-π stacking with aromatic residues in enzyme active sites .

Q. How to address metabolic instability in preclinical development?

Methodological Answer:

  • Glucuronidation Studies: Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy groups) .
  • Prodrug Design: Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance plasma stability .

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